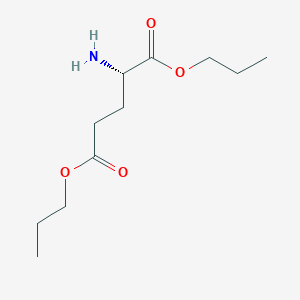

Dipropyl L-glutamate

Description

Dipropyl L-glutamate is a synthetic derivative of L-glutamic acid, an amino acid critical in protein synthesis and neurotransmission. Structurally, it consists of L-glutamic acid esterified with two propyl groups. While L-glutamic acid and its salts (e.g., monosodium glutamate) are well-studied for their roles in flavor enhancement and metabolic pathways, this compound is less characterized in scientific literature.

Properties

CAS No. |

45172-24-5 |

|---|---|

Molecular Formula |

C11H21NO4 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

dipropyl (2S)-2-aminopentanedioate |

InChI |

InChI=1S/C11H21NO4/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2/h9H,3-8,12H2,1-2H3/t9-/m0/s1 |

InChI Key |

VADZSVRVKHQPSR-VIFPVBQESA-N |

Isomeric SMILES |

CCCOC(=O)CC[C@@H](C(=O)OCCC)N |

Canonical SMILES |

CCCOC(=O)CCC(C(=O)OCCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl L-glutamate can be synthesized through esterification of L-glutamic acid with propanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dipropyl L-glutamate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Dipropyl L-glutamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in neurotransmission and as a model compound for understanding amino acid metabolism.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemicals and as an additive in certain formulations

Mechanism of Action

The mechanism of action of dipropyl L-glutamate involves its interaction with specific molecular targets and pathways. It is known to interact with glutamate receptors in the nervous system, influencing neurotransmission and potentially modulating synaptic activity. The compound may also affect metabolic pathways involving amino acids and their derivatives .

Comparison with Similar Compounds

Functional Contrasts :

- Role in Plant-Microbe Interactions : Dipropyl disulfide enhances root colonization by beneficial bacteria by modulating tomato root exudates, increasing metabolites like L-malic acid and riboflavin (Fig. S4, ). This contrasts with L-glutamate derivatives, which are more associated with taste modulation .

- Stability in Processing: Freeze-drying reduces dipropyl disulfide content in onions by 59–82%, whereas other polysulfides (e.g., dimethyl trisulfide) are retained . No comparable data exists for this compound.

Table 1: Key Properties of this compound vs. Dipropyl Disulfide

2.2. L-Glutamic Acid and Derivatives

Functional Overlaps and Distinctions :

- Taste Modulation: L-Glutamic acid and its salts (e.g., monosodium glutamate) are key umami compounds. In contrast, this compound’s esterification may reduce its taste activity, as seen in other esterified amino acids .

- Metabolic Roles : Free L-glutamate is a central metabolite in the Krebs cycle and nitrogen assimilation. This compound’s ester groups likely alter its bioavailability, limiting direct metabolic contributions .

Table 2: Taste and Metabolic Profiles

2.3. Other Esterified Amino Acids

Compounds like L-glutamine (amide form) and acetylated derivatives (e.g., N-acetylglutamate) are better studied. These derivatives often exhibit enhanced stability or targeted biological activity compared to free amino acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.